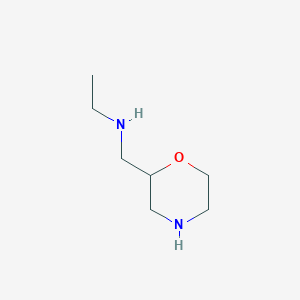
N-((Morpholin-2-YL)methyl) ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to N-((Morpholin-2-yl)methyl) ethanamine often involves the interaction of morpholine or its derivatives with other chemical entities under specific conditions. For example, the synthesis of N-(2-aminoethyl)morpholine from ethanolamine and morpholine showcases the chemical creativity in creating such compounds, achieving a high yield and purity through optimized processes (Zhao Ru-ming, 2000). Additionally, dichloridobis[2-(morpholin-4-yl)ethanamine-κ2 N,N']cadmium highlights the structural versatility and reactivity of morpholine-containing compounds under coordination chemistry (Nura Suleiman Gwaram, Hamid Khaledi, Hapipah Mohd Ali, 2011).
Molecular Structure Analysis
The molecular structure of compounds containing the morpholine moiety is of great interest due to the unique interactions and conformations they exhibit. The crystal structure analysis of salicylaldehyde N(4)-morpholinylthiosemicarbazone provided insights into the conformation and the supramolecular interactions, showcasing the molecule's slight twist and intramolecular interactions (D. Buu et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving morpholine derivatives are diverse, reflecting their reactivity and functional utility in organic synthesis. An example includes the efficient synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, which is useful for synthesizing potent antimicrobials, highlighting the compound's role in facilitating complex organic transformations (Y. C. S. Kumar et al., 2007).
Physical Properties Analysis
The physical properties of N-((Morpholin-2-yl)methyl) ethanamine and its derivatives, such as solubility, melting point, and boiling point, are crucial for understanding their behavior in various environments and applications. However, specific details on these properties require further research within the available literature.
Chemical Properties Analysis
Chemical properties, including reactivity with other compounds, stability under different conditions, and pH-dependency, are essential for comprehensively understanding N-((Morpholin-2-yl)methyl) ethanamine. Studies like the synthesis of 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride provide insight into the compound's reactivity and potential for creating derivatives with varied chemical functionalities (Tan Bin, 2011).
Aplicaciones Científicas De Investigación
Corrosion Inhibition in Engineering
N-((Morpholin-2-YL)methyl) ethanamine and similar compounds have been used in the synthesis of cadmium(II) Schiff base complexes. These complexes, particularly azide complexes, have demonstrated notable corrosion inhibition properties on mild steel in acidic environments. This finding bridges coordination chemistry and materials science with corrosion engineering, offering potential applications in protecting industrial metal structures and components (Das et al., 2017).
Blood Coagulation Research
Research involving N-((Morpholin-2-YL)methyl) ethanamine derivatives has shown their potential in affecting blood coagulation. Certain amides synthesized from this compound have been identified as hemostatics, substances that promote blood clotting. Some of these derivatives were found to reduce blood coagulation time significantly, indicating their potential use in medical treatments related to blood clotting disorders (Limanskii et al., 2009).
Antioxidant Activity in Pharmaceutical Research
N-((Morpholin-2-YL)methyl) ethanamine derivatives have been studied for their antioxidant properties. QSAR-analysis of certain derivatives has revealed that these compounds can be potential antioxidants. The study identified correlations between molecular structure and antioxidant activity, offering a theoretical basis for designing new antioxidants. This research is significant for developing treatments for conditions related to oxidative stress (Drapak et al., 2019).
Catalysis in Chemical Reactions
Compounds derived from N-((Morpholin-2-YL)methyl) ethanamine have been used in catalyzing chemical reactions, such as alcohol oxidation. Copper(II) complexes with Schiff-base ligands containing this compound have shown effectiveness in catalyzing these reactions, indicating potential applications in industrial and synthetic chemistry (Bhattacharjee et al., 2017).
Pharmaceutical Research
In pharmaceutical research, N-((Morpholin-2-YL)methyl) ethanamine derivatives have been explored for their potential in drug development. Studies have examined their role in DNA binding, nuclease activity, and cytotoxicity, which are critical for developing cancer treatments and other therapeutic drugs (Kumar et al., 2012).
Propiedades
IUPAC Name |
N-(morpholin-2-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-2-8-5-7-6-9-3-4-10-7/h7-9H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLNHSNNDIIJVDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1CNCCO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80438463 |
Source


|
| Record name | N-[(Morpholin-2-yl)methyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80438463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((Morpholin-2-YL)methyl) ethanamine | |
CAS RN |
122894-64-8 |
Source


|
| Record name | N-[(Morpholin-2-yl)methyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80438463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B53878.png)
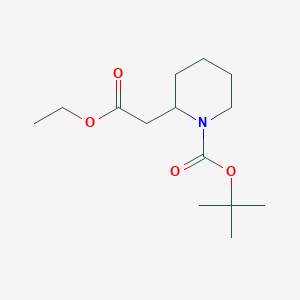

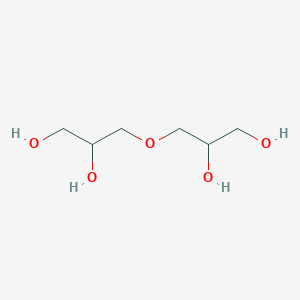
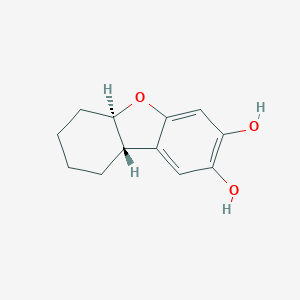
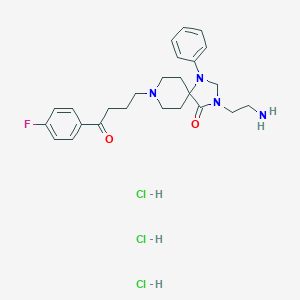
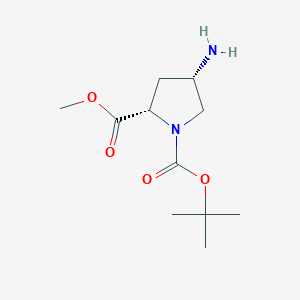
![(2S)-5-amino-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B53896.png)
![N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine](/img/structure/B53897.png)

![Furo[3,2-b]pyridine-2-sulfonamide](/img/structure/B53899.png)
![2-(Dimethylamino)-5-[(3-sulfophenyl)diazenyl]benzenesulfonic acid](/img/structure/B53900.png)
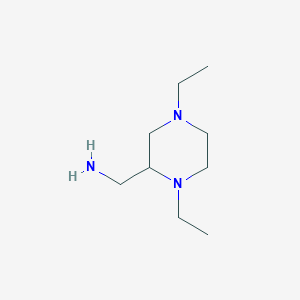
![6-Methyl-[1,2,4]triazolo[1,5-B]pyridazine](/img/structure/B53903.png)